Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride
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Overview
Description
Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride is a bioactive chemical compound with the molecular formula C20H33Cl and a molecular weight of 384.94 g/mol
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity in various assays.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the esterification of carbanilic acid with 2-(1-pyrrolidinyl)ethanol in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted esters and amides.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.
Comparison with Similar Compounds
This compound is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Carbanilic acid, m-((octyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride
Carbanilic acid, m-((decyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride
These compounds differ in the length of the alkyl chain attached to the oxygen atom, which can affect their physical and chemical properties.
Properties
CAS No. |
80171-66-0 |
---|---|
Molecular Formula |
C20H33ClN2O3 |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylethyl N-[3-(hexoxymethyl)phenyl]carbamate;hydrochloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-2-3-4-7-14-24-17-18-9-8-10-19(16-18)21-20(23)25-15-13-22-11-5-6-12-22;/h8-10,16H,2-7,11-15,17H2,1H3,(H,21,23);1H |
InChI Key |
YOBNCRQOCSFWLF-UHFFFAOYSA-N |
SMILES |
CCCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCC2.[Cl-] |
Canonical SMILES |
CCCCCCOCC1=CC(=CC=C1)NC(=O)OCCN2CCCC2.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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